
N-(Trifluoroacetyl)-L-tryptophan
Overview
Description
N-(Trifluoroacetyl)-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan, where a trifluoroacetyl group (–COCF₃) is introduced at the indole nitrogen (N1 position) of the tryptophan side chain. This modification significantly alters the electronic properties of the aromatic indole system, deactivating the pyrrole ring and directing electrophilic substitutions preferentially to the benzene ring . The compound is synthesized via a two-step procedure: (1) esterification of L-tryptophan with methanol and thionyl chloride to form L-tryptophan methyl ester hydrochloride, followed by (2) reaction with trifluoroacetic anhydride (TFAA) to yield Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester (44% overall yield) . The trifluoroacetyl group enhances stability during synthetic reactions, such as regioselective nitration, making it a key intermediate for producing nitro-substituted tryptophan derivatives used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trifluoroacetyl)-L-tryptophan can be synthesized through the reaction of tryptophan with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of tryptophan, forming the N-trifluoroacetyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The trifluoroacetyl group can be reduced to yield tryptophan.
Substitution: The trifluoroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Tryptophan.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
Drug Development
N-(Trifluoroacetyl)-L-tryptophan has been explored for its potential role in drug development, particularly as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of tryptophan can modulate serotonin levels, which are critical for treating mood disorders such as depression and anxiety . The trifluoroacetyl modification may enhance the bioavailability and efficacy of these compounds.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on tryptophan metabolism pathways. It serves as a substrate or inhibitor in various biochemical assays to study the kynurenine pathway, which is crucial for understanding neurodegenerative diseases . Its ability to modify enzyme activity makes it a valuable tool in metabolic research.
Antioxidant Properties
Recent studies have suggested that this compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress . This characteristic is significant in developing therapeutic agents aimed at combating oxidative stress-related conditions.
Biomanufacturing
In industrial biomanufacturing, this compound has been investigated for its role in producing tryptophan derivatives through microbial fermentation processes. By engineering microorganisms such as Escherichia coli, researchers have successfully enhanced the yield of valuable metabolites like serotonin and melatonin from tryptophan . This application highlights the compound's utility in sustainable production methods.
Synthesis of Conjugates
This compound is also employed in synthesizing nucleotide-amino acid conjugates for photochemical studies. These conjugates are designed to investigate fast radical reactions, providing insights into fundamental biochemical processes . The trifluoroacetyl group allows for selective modifications that facilitate further chemical transformations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-tryptophan involves its interaction with various molecular targets. The trifluoroacetyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This modification can affect pathways related to protein synthesis, signal transduction, and metabolic processes .
Comparison with Similar Compounds
N-(Trifluoroacetyl)-L-tryptophan is part of a broader family of tryptophan derivatives, each with distinct structural modifications that influence reactivity, stability, and biological activity. Below is a comparative analysis with key analogues:
Structural and Electronic Properties
Critical Notes
Stability Considerations : The trifluoroacetyl group in this compound degrades at elevated temperatures (>60°C), necessitating low-temperature handling during synthesis .
Metabolic Implications : Unlike N-acetylated derivatives, trifluoroacetylated compounds are resistant to enzymatic hydrolysis, increasing their persistence in biological systems .
Regioselectivity Control : The choice of solvent (acetic anhydride vs. trifluoroacetic acid) determines nitration position (C2 vs. C6), highlighting the trifluoroacetyl group’s electronic tunability .
Biological Relevance: While this compound itself lacks direct bioactivity, its nitro derivatives are pivotal in developing drugs with anticancer and immunosuppressant properties .
Biological Activity
N-(Trifluoroacetyl)-L-tryptophan (TFA-L-Trp) is a derivative of the amino acid L-tryptophan, modified by the addition of a trifluoroacetyl group. This modification not only alters its chemical properties but also influences its biological activity. Understanding the biological implications of TFA-L-Trp is crucial for its potential applications in pharmacology and biochemistry.
TFA-L-Trp can be synthesized through the reaction of L-tryptophan with trifluoroacetic anhydride. This process typically yields high purity products, which are essential for biological studies. The trifluoroacetyl group enhances the compound's stability and solubility in various solvents, making it suitable for diverse experimental conditions.
Enzymatic Interactions
TFA-L-Trp has been shown to interact with various enzymes involved in tryptophan metabolism. Notably, it can influence the activity of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2), which are critical in regulating tryptophan catabolism and associated metabolic pathways. These enzymes are implicated in several physiological processes, including immune response and neurobiology .
Immunomodulatory Effects
Research indicates that TFA-L-Trp may exhibit immunomodulatory effects by modulating kynurenine production, a metabolite linked to immune regulation. Elevated levels of kynurenine are associated with immune suppression and could potentially be targeted in therapeutic strategies for autoimmune diseases .
Neuroprotective Properties
TFA-L-Trp's potential neuroprotective effects have been highlighted in studies exploring its impact on neuroinflammation and neurodegenerative diseases. It is hypothesized that TFA-L-Trp may reduce oxidative stress and apoptosis in neuronal cells, although further research is needed to elucidate these mechanisms fully .
Case Study 1: Neuroprotection in ALS Models
In a study involving mouse models of amyotrophic lateral sclerosis (ALS), TFA-L-Trp was administered to assess its effects on disease progression. Results indicated that treatment with TFA-L-Trp delayed the onset of symptoms and improved motor performance compared to control groups. This suggests a potential role for TFA-L-Trp in neuroprotection through modulation of inflammatory pathways .
Case Study 2: Immune Response Modulation
Another study investigated the effects of TFA-L-Trp on immune cell function. The compound was shown to alter cytokine profiles in macrophages, promoting an anti-inflammatory state. This finding supports the hypothesis that TFA-L-Trp could be utilized as an adjunct therapy in conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Implications |
---|---|---|
Enzyme Interaction | Modulates TDO and IDO activities | Affects tryptophan metabolism |
Immunomodulation | Alters kynurenine production | Potential use in autoimmune therapies |
Neuroprotection | Reduces oxidative stress | Possible treatment for neurodegeneration |
Anti-inflammatory Effects | Modifies cytokine secretion | Therapeutic potential in inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(Trifluoroacetyl)-L-tryptophan, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with L-tryptophan methyl ester hydrochloride. React with trifluoroacetic anhydride (TFAA) in a 1:2 molar ratio at room temperature for 3 hours to achieve bis-trifluoroacetylation of both the α-amino and indole nitrogen groups.
- Step 2 : Precipitate the product using petroleum ether. Yield optimization (44%) requires precise stoichiometry and anhydrous conditions to avoid hydrolysis .
- Validation : Monitor reaction progress via -NMR (e.g., disappearance of NH signals at δ 3.1–3.3 ppm and appearance of CF peaks at δ 1.2–1.4 ppm) .
Q. How can the structural integrity of this compound derivatives be confirmed post-synthesis?
- Analytical Framework :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., Z/E conformation of substituents). For example, torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen-bonding networks (e.g., N11–O24, N18–O24) stabilize the conformation .
- NMR Spectroscopy : Use -NMR to verify trifluoroacetyl group attachment. Distinct CF signals appear at ~-75 ppm in CDCl .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Key Factors :
- Hydrolysis Sensitivity : The trifluoroacetyl group is prone to cleavage under basic conditions (e.g., KCO in aqueous acetonitrile). Store derivatives at -20°C in anhydrous solvents .
- Light Sensitivity : Protect from UV exposure to prevent indole ring degradation, confirmed by HPLC purity checks (retention time shifts indicate decomposition) .
Advanced Research Questions
Q. How does nitration regioselectivity vary in this compound derivatives under different reaction conditions?
- Mechanistic Insights :
- Nitration in Acetic Anhydride : At 0°C, HNO selectively nitrates the indole C2 position (67% yield), driven by electron-withdrawing CF groups deactivating the benzene ring .
- Nitration in Trifluoroacetic Acid : Under similar conditions, nitration shifts to the benzene C6 position (69% yield) due to protonation-induced ring activation .
- Validation : Use -NMR and HRMS to distinguish isomers (e.g., C2-nitro derivatives show upfield shifts for adjacent protons) .
Q. What strategies mitigate trifluoroacetic acid (TFA) impurities in peptide synthesis involving this compound?
- Quality Control :
- Limits : Pharmacopeial standards cap TFA content at ≤0.25% in final products. Test via ion chromatography with conductivity detection (LOD: 0.01%) .
- Removal Techniques : Post-synthesis, use repeated lyophilization with 0.1% HCl to volatilize residual TFA. Validate via -NMR absence of TFA signals at -76 ppm .
Q. How do intermolecular interactions in crystalline this compound derivatives influence their reactivity?
- Structural Analysis :
- Parallel Molecular Packing : Observed in crystal lattices (e.g., spacing = 3.8 Å), enabling π-π stacking between indole rings. This reduces electrophilic substitution reactivity at C2 .
- Hydrogen-Bonding Networks : Intra-molecular bonds (e.g., N–H···O=C) restrict conformational flexibility, altering reaction kinetics in solution-phase reactions .
Q. Can computational methods predict the electronic effects of trifluoroacetylation on L-tryptophan’s aromatic system?
- Modeling Approach :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density. Trifluoroacetylation reduces indole HOMO energy by ~1.5 eV, directing electrophiles to the benzene ring .
- Validation : Compare predicted vs. experimental -NMR shifts (e.g., C7 carbon deshielding by 4 ppm post-nitration) .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKHZTZDMCZNE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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